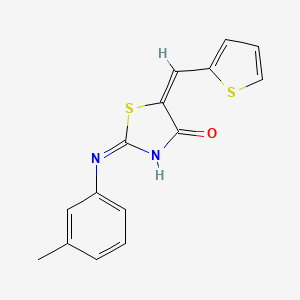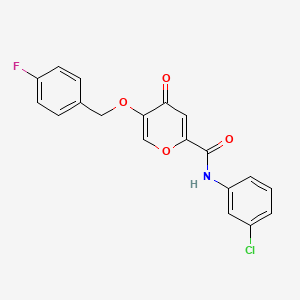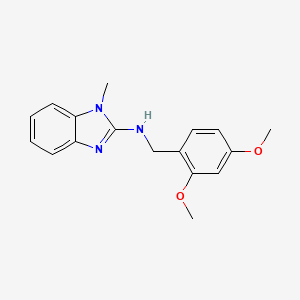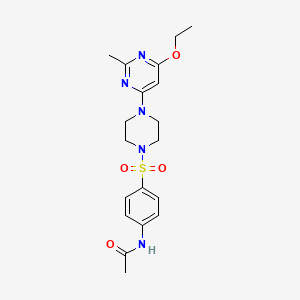![molecular formula C17H18F2N2O3 B2432992 (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 1436372-87-0](/img/structure/B2432992.png)
(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a chemical compound commonly referred to as DFU. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme, which is involved in the regulation of insulin signaling and glucose homeostasis. DFU has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
作用机制
DFU works by inhibiting the activity of the (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide enzyme, which is involved in the regulation of insulin signaling and glucose homeostasis. By inhibiting this compound, DFU can improve insulin sensitivity and glucose uptake in cells. It can also reduce inflammation and oxidative stress, which are associated with many chronic diseases.
Biochemical and Physiological Effects
DFU has been shown to have a number of biochemical and physiological effects in animal models and in clinical trials. It can improve glucose tolerance, reduce insulin resistance, and increase glucose uptake in cells. It can also reduce inflammation and oxidative stress, which are associated with many chronic diseases. DFU has also been shown to have potential applications in the treatment of cancer, inflammation, and other diseases.
实验室实验的优点和局限性
DFU has a number of advantages and limitations for laboratory experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide in various biological processes. However, one limitation is that it can be difficult to synthesize and may require specialized laboratory equipment and expertise.
未来方向
There are many potential future directions for research on DFU. One area of interest is in the development of new therapeutic applications for the treatment of type 2 diabetes and obesity. DFU may also have potential applications in the treatment of cancer, inflammation, and other diseases. Additionally, future research may focus on improving the synthesis method for DFU and developing new analogs with improved pharmacological properties. Overall, DFU is a promising compound with many potential applications in the field of biomedical research.
合成方法
DFU can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of organic solvents and reagents, as well as specialized laboratory equipment. The exact synthesis method may vary depending on the specific laboratory and equipment used.
科学研究应用
DFU has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the primary areas of research has been in the treatment of type 2 diabetes and obesity. DFU has been shown to improve insulin sensitivity and glucose tolerance in animal models and in clinical trials. It has also been shown to have potential applications in the treatment of cancer, inflammation, and other diseases.
属性
IUPAC Name |
(E)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c18-16(19)11-24-14-5-3-12(4-6-14)8-13(9-20)17(22)21-10-15-2-1-7-23-15/h3-6,8,15-16H,1-2,7,10-11H2,(H,21,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZLDTQRDJALJP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OCC(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)OCC(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)


![N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide](/img/structure/B2432921.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432922.png)
![(3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432923.png)


![2-[[1-(Oxan-4-yl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2432928.png)
![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2432929.png)
![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2432930.png)
